molecular formula C8H6Cl2O2 B8774193 2-Chloro-3-methoxybenzoyl chloride CAS No. 86269-98-9

2-Chloro-3-methoxybenzoyl chloride

Cat. No.: B8774193
CAS No.: 86269-98-9
M. Wt: 205.03 g/mol
InChI Key: JYCVIMNYXDSFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methoxybenzoyl chloride is a benzoyl chloride derivative intended for research and development use as a key synthetic intermediate. This compound features a highly reactive acyl chloride functional group, making it a powerful electrophile for nucleophilic acyl substitution reactions. It is particularly valuable for introducing the 2-chloro-3-methoxybenzoyl moiety into target molecules. Benzoyl chlorides are fundamental reagents in organic synthesis, historically used for forming carbon-carbon and carbon-heteroatom bonds in reactions such as Friedel-Crafts acylation to form ketones, and in the synthesis of esters, amides, and other complex organic molecules . While specific published applications for this exact isomer are not readily available, its structural analogs are widely employed in the synthesis of pharmaceuticals and agrochemicals. For instance, similar methoxy-substituted benzoyl chlorides are used in the synthesis of active pharmaceutical ingredients (APIs) and as building blocks for novel chemical entities, such as benzo[d]imidazole derivatives investigated as selective cannabinoid receptor agonists . The reactivity of the acyl chloride group allows researchers to efficiently synthesize amides or esters from the corresponding carboxylic acid precursor, often using chlorinating agents like thionyl chloride or oxalyl chloride . An alternative, modern synthetic approach for related methoxybenzoyl chlorides involves the use of a Grignard reagent reacting with bis(trichloromethyl) carbonate (triphosgene), offering a potentially safer and more environmentally friendly route compared to traditional methods . Researchers will find this compound useful for constructing complex molecules in medicinal chemistry, materials science, and chemical biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

86269-98-9

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H6Cl2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3

InChI Key

JYCVIMNYXDSFJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Cl, CF₃):
    Chlorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions. For example, 2-methoxy-3-(trifluoromethyl)benzoyl chloride (LogP = 3.093) exhibits higher reactivity than the methyl-substituted analog due to the strong electron-withdrawing effect of CF₃ .
  • Electron-Donating Groups (CH₃, OCH₃):
    The methyl group in 3-methoxy-2-methylbenzoyl chloride reduces electrophilicity, making it less reactive than chloro- or trifluoromethyl-substituted analogs. This compound is primarily used in industrial settings where controlled reactivity is advantageous .
  • Steric and Electronic Effects of Iodine: 5-Iodo-2-methoxybenzoyl chloride combines the directing effects of methoxy with iodine’s polarizability, enabling applications in cross-coupling reactions and drug synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-3-methoxybenzoyl chloride, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves chlorination of the corresponding benzoic acid derivative. For example, thionyl chloride (SOCl₂) is widely used to convert carboxylic acids to acyl chlorides under controlled conditions (0–25°C, anhydrous environment) . Intermediate characterization typically employs FT-IR to confirm the disappearance of the -OH stretch (~2500–3500 cm⁻¹) and the emergence of C=O and C-Cl stretches (~1770 cm⁻¹ and ~750 cm⁻¹, respectively). TLC with UV visualization or GC-MS can monitor reaction progress .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use impervious nitrile or neoprene gloves, tightly sealed goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, as acyl chlorides hydrolyze to release HCl gas, which is corrosive . Store the compound in a dry, cool (0–6°C) environment under inert gas (e.g., N₂) to prevent moisture-induced decomposition .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Purity analysis is performed via:

  • HPLC : Using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water gradients.
  • ¹H/¹³C NMR : Check for absence of peaks corresponding to unreacted starting materials (e.g., benzoic acid protons at δ 10–12 ppm).
  • Titration : Quantify active chloride content via argentometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer : By-products like dichlorinated species or ester impurities often arise from over-chlorination or incomplete acid conversion. Optimization strategies include:

  • Temperature Control : Maintain reaction temperatures below 30°C to suppress side reactions .
  • Catalytic Additives : Use dimethylformamide (DMF, 0.1 eq) to accelerate chlorination and reduce reaction time.
  • Solvent Selection : Anhydrous dichloromethane or toluene minimizes hydrolysis . Post-synthesis, purify via fractional distillation (boiling point ~250–260°C) or recrystallization from dry hexane .

Q. What analytical techniques resolve discrepancies in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data may stem from rotamers or residual solvents. Mitigation steps:

  • Variable Temperature NMR : Identify rotameric equilibria by acquiring spectra at 25°C and 60°C.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺ or [M-Cl]⁺) to rule out impurities.
  • 2D-COSY/HSQC NMR : Assign overlapping proton/carbon signals unambiguously .

Q. How can researchers mitigate environmental risks during large-scale use of this compound?

  • Methodological Answer : Implement waste-stream neutralization protocols:

  • Hydrolysate Treatment : Quench residual acyl chloride with ice-cold sodium bicarbonate to convert HCl to NaCl/CO₂.
  • Solvent Recovery : Distill and reuse reaction solvents (e.g., toluene) to reduce hazardous waste.
  • Regulatory Compliance : Adhere to REACH and OSHA guidelines for disposal, including pH adjustment of aqueous waste (<2 or >12) before incineration .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing Cl and methoxy groups influence reactivity:

  • Kinetic Studies : Monitor reactions with amines or alcohols via stopped-flow IR to assess activation barriers.
  • DFT Calculations : Model the electrophilicity of the carbonyl carbon; the meta-methoxy group may sterically hinder nucleophilic attack while the Cl enhances electrophilicity via inductive effects .

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